2-methyl-6-(trifluoromethoxy)-1H-indole
Overview
Description
2-methyl-6-(trifluoromethoxy)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. The presence of the trifluoromethoxy group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
It is structurally similar to delamanid , an anti-tuberculosis agent that inhibits mycolic acid synthesis . Mycolic acids are essential components of the bacterial cell wall in Mycobacterium tuberculosis .
Mode of Action
Delamanid, a structurally similar compound, is activated in the mycobacterium by deazaflavin-dependent nitroreductase (ddn), an enzyme which uses dihydro-f420 (reduced form), into nitric oxide and a highly reactive metabolite .
Biochemical Pathways
Delamanid, a structurally similar compound, inhibits the synthesis of mycolic acids, thus destabilizing the bacterial cell wall .
Result of Action
Delamanid, a structurally similar compound, inhibits mycolic acid synthesis, leading to destabilization of the bacterial cell wall .
Preparation Methods
The synthesis of 2-methyl-6-(trifluoromethoxy)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a suitable aniline derivative, the compound can be synthesized via a series of steps including nitration, reduction, and cyclization. Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
2-methyl-6-(trifluoromethoxy)-1H-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methyl-6-(trifluoromethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
2-methyl-6-(trifluoromethoxy)-1H-indole can be compared with other similar compounds, such as:
2-methyl-1H-indole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
6-(trifluoromethoxy)-1H-indole: Similar structure but without the methyl group, leading to variations in reactivity and applications.
2-methyl-6-(methoxy)-1H-indole:
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s chemical stability, reactivity, and biological activity.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-6-4-7-2-3-8(5-9(7)14-6)15-10(11,12)13/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLOHUDUPRNMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479386 | |
Record name | 2-methyl-6-(trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57330-49-1 | |
Record name | 2-Methyl-6-trifluoromethoxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57330-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methyl-6-(trifluoromethoxy)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-(trifluoromethoxy)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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